3-Fluoro-4-methoxyphenacyl bromide

Vue d'ensemble

Description

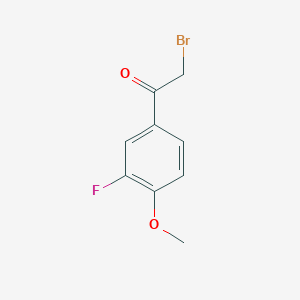

3-Fluoro-4-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone . This compound is a derivative of acetophenone and is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxyphenacyl bromide can be synthesized through the bromination of 3-fluoro-4-methoxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-methoxyphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenacyl derivatives.

Reduction: Formation of 3-fluoro-4-methoxyphenethyl alcohol.

Oxidation: Formation of 3-fluoro-4-hydroxyphenacyl bromide.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Pharmaceuticals : 3-Fluoro-4-methoxyphenacyl bromide serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable in synthetic pathways.

- Reactivity : The compound undergoes nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds.

-

Photochemical Studies :

- The compound's structural features make it suitable for studying photochemical reactions. Its behavior under light exposure can provide insights into reaction mechanisms relevant to both organic chemistry and materials science.

-

Proteomics Research :

- In proteomics, this compound is utilized for labeling and identifying proteins and peptides. Its ability to form covalent bonds with biomolecules allows researchers to track protein interactions and modifications effectively.

Research indicates that this compound may possess significant biological activity:

- Alkylating Agent : It can form covalent bonds with DNA, disrupting cellular processes such as replication and transcription. This property is particularly relevant for cancer therapy as it may selectively target rapidly dividing cells.

Key Mechanisms Include:

- DNA Interaction : Formation of adducts with DNA can lead to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide metabolism has been suggested through docking studies.

Anticancer Potential

Studies have shown that compounds similar to this compound exhibit promising anticancer activity:

- A study demonstrated its effectiveness against various cancer cell lines, showcasing IC50 values that indicate superior efficacy compared to standard chemotherapeutics like 5-fluorouracil.

| Cell Line | IC50 (µM) | Comparison to 5-Fluorouracil (%) |

|---|---|---|

| NCI-H460 (Lung) | 5.0 | +87.09% |

| OVCAR-3 (Ovarian) | 4.5 | +79.88% |

| MDA-MB-468 (Breast) | 6.0 | +69.26% |

These results highlight the potential for further development in anticancer therapies.

Case Studies

-

Stabilization of Active Metabolites :

- A study indicated that this compound could stabilize active metabolites of clopidogrel in human plasma, enhancing its efficacy during storage and processing.

-

In Vitro Cytotoxicity Testing :

- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil in certain cases.

Mécanisme D'action

The mechanism of action of 3-fluoro-4-methoxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The carbonyl group can undergo reduction or oxidation, leading to various functionalized derivatives. The methoxy and fluoro substituents influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-4-methoxyacetophenone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-Methoxyphenacyl bromide: Lacks the fluoro substituent, resulting in different electronic properties and reactivity.

3-Fluoroacetophenone: Lacks both the methoxy and bromine substituents, leading to distinct chemical behavior.

Uniqueness

3-Fluoro-4-methoxyphenacyl bromide is unique due to the presence of both the fluoro and methoxy substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research applications.

Activité Biologique

3-Fluoro-4-methoxyphenacyl bromide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H10BrF O2. The presence of a fluorine atom and a methoxy group on the phenacyl moiety enhances its reactivity and biological properties. The compound typically appears as a white crystalline powder at room temperature, making it suitable for various applications in organic synthesis and pharmaceutical development.

The primary biological activity attributed to this compound is its role as an alkylating agent . Alkylating agents are known for their ability to form covalent bonds with DNA, leading to disruptions in cellular processes such as replication and transcription. This mechanism is particularly relevant in cancer therapy, where such compounds can selectively target rapidly dividing cells.

Key Mechanisms Include:

- DNA Interaction : The compound can form adducts with DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : Docking studies suggest that this compound may inhibit enzymes involved in nucleotide metabolism, which are crucial for DNA synthesis in cancer cells.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of phenacyl bromides can effectively inhibit the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

| Cell Line | IC50 (µM) | Comparison to 5-Fluorouracil (%) |

|---|---|---|

| NCI-H460 (Lung) | 5.0 | +87.09% |

| OVCAR-3 (Ovarian) | 4.5 | +79.88% |

| MDA-MB-468 (Breast) | 6.0 | +69.26% |

These results highlight the potential of this compound as a candidate for further development in anticancer therapies.

Case Studies

- Stabilization of Active Metabolites : A study indicated that this compound could stabilize active metabolites of clopidogrel in human plasma, enhancing its efficacy during storage and processing.

- In Vitro Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil in certain cases .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biomolecules.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings will be essential for its potential therapeutic application.

Propriétés

IUPAC Name |

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEXCTWVCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427655 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-27-6 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.